

# SRT2104: A Sirtuin Activator Benchmarked Against Standard-of-Care Treatments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | SRT3109 |           |
| Cat. No.:            | B610998 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SRT2104, a selective SIRT1 activator, against current standard-of-care treatments for several inflammatory and metabolic diseases. While information on the specific compound **SRT3109** is not publicly available, SRT2104 serves as a well-documented analogue within the same class of sirtuin-activating compounds (STACs). This document synthesizes available preclinical and clinical data to offer an objective comparison, complete with experimental methodologies and pathway visualizations.

#### Mechanism of Action: The Role of SIRT1 Activation

SRT2104 is a small molecule that activates Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1][2] SIRT1 plays a crucial role in regulating a variety of cellular processes, including inflammation, metabolism, and cellular stress responses. By deacetylating key transcription factors and cofactors, such as NF-kB, STAT3, and p53, SIRT1 activation can modulate gene expression to produce anti-inflammatory and metabolic benefits.[3] The therapeutic potential of SRT2104 has been explored in a range of conditions, including psoriasis, ulcerative colitis, type 2 diabetes, and cardiovascular disease.[1][4][5][6][7]

Signaling Pathway of SRT2104 via SIRT1 Activation





Click to download full resolution via product page

Caption: SRT2104 activates SIRT1, leading to the deacetylation and modulation of downstream targets like NF-κB, STAT3, and p53, resulting in reduced inflammation and improved metabolism.

## **Benchmarking SRT2104 in Clinical Trials**

SRT2104 has been evaluated in several Phase I and II clinical trials. The following sections compare its performance in specific indications against established standard-of-care treatments.

### **Psoriasis**

Standard-of-Care: Topical corticosteroids, phototherapy, and systemic agents including methotrexate, cyclosporine, and biologic therapies (e.g., TNF-α inhibitors like adalimumab, and IL-17/IL-23 inhibitors like secukinumab).

SRT2104 Clinical Trial Data: A randomized, placebo-controlled study in patients with moderate to severe psoriasis showed that SRT2104 treatment for 84 days resulted in histological improvement in a significant portion of patients.[8]



| Parameter                                  | SRT2104 (250<br>mg) | SRT2104 (500<br>mg) | SRT2104 (1000<br>mg) | Placebo     |
|--------------------------------------------|---------------------|---------------------|----------------------|-------------|
| Good or Excellent Histological Improvement | 50.0% (3/6)         | 44.4% (4/9)         | 18.2% (2/11)         | 14.3% (1/7) |
| PGA Score of<br>Minimal/Clear<br>(Day 84)  | Not Evaluated       | 22% (2/9)           | 27% (3/11)           | 0% (0/7)    |
| PGA: Physician's<br>Global<br>Assessment   |                     |                     |                      |             |

Comparison: While SRT2104 showed a statistically significant improvement in skin histology compared to a historical placebo rate, its efficacy in achieving clear or minimal disease status (as measured by PGA) was modest and did not demonstrate the high clearance rates often seen with current biologic therapies. For instance, pivotal trials of adalimumab and secukinumab have shown PASI 75 response rates exceeding 70-80% at 12-16 weeks. Direct comparative data is lacking, but the available results suggest SRT2104's efficacy is likely lower than that of leading biologics for moderate to severe psoriasis.

#### **Ulcerative Colitis**

Standard-of-Care: Aminosalicylates (e.g., mesalamine), corticosteroids, immunomodulators (e.g., azathioprine), and biologic therapies (e.g., TNF- $\alpha$  inhibitors like infliximab, and integrin inhibitors like vedolizumab).

SRT2104 Clinical Trial Data: In a study involving patients with mild to moderate ulcerative colitis, SRT2104 administered daily for 8 weeks did not demonstrate significant clinical activity. [5]



| Parameter                          | SRT2104 (50 mg & 500 mg combined) | Placebo                     |
|------------------------------------|-----------------------------------|-----------------------------|
| Clinical Remission (Mayo score ≤2) | 15.4% (4/26)                      | Not available in this study |
| Endoscopic Remission               | 11.5% (3/26)                      | Not available in this study |

Comparison: The study concluded that SRT2104 was not effective for the treatment of mild to moderate ulcerative colitis.[5] Standard therapies like mesalamine typically induce clinical remission in 40-50% of patients in this population. Biologics like infliximab demonstrate even higher efficacy in moderate to severe disease. Therefore, SRT2104 does not appear to be a viable treatment alternative based on current data.

## **Type 2 Diabetes Mellitus**

Standard-of-Care: Metformin, sulfonylureas, DPP-4 inhibitors, SGLT2 inhibitors, GLP-1 receptor agonists, and insulin.

SRT2104 Clinical Trial Data: A study in patients with type 2 diabetes treated with SRT2104 for 28 days showed mixed results.[6][9] While there was a modest beneficial impact on lipids, it did not improve glycemic control.[9]

| Parameter                   | SRT2104 (2.0 g/day ) vs. Placebo                          |
|-----------------------------|-----------------------------------------------------------|
| Change in Body Weight       | -0.93 kg (p=0.0236)                                       |
| Change in HbA1c             | +0.48% (p=0.004)                                          |
| Change in Total Cholesterol | Trend towards lower concentration (-0.36 mmol/L, p=0.158) |
| Change in Triglycerides     | Trend towards lower concentration (-0.22 mmol/L, p=0.150) |

Comparison: SRT2104 did not demonstrate efficacy in improving key markers of glycemic control, such as HbA1c, and in fact, a slight increase was observed.[6] This is in stark contrast to standard-of-care treatments like metformin, which is proven to lower HbA1c. The modest



improvements in lipid profiles and weight are noteworthy but are unlikely to position SRT2104 as a primary treatment for type 2 diabetes, especially given the lack of glucose-lowering effects.

## **Experimental Protocols**

Detailed methodologies for the key clinical trials are summarized below.

General Clinical Trial Workflow



Click to download full resolution via product page

Caption: A generalized workflow for the SRT2104 clinical trials, from patient screening to followup.

### **Psoriasis Study (NCT00932646)**

• Study Design: A randomized, double-blind, placebo-controlled, multi-dose study.



- Participants: Patients with moderate to severe psoriasis.
- Intervention: Oral SRT2104 (250 mg, 500 mg, or 1000 mg) or placebo once daily for 84 days.
- Key Efficacy Assessments:
  - Histological improvement based on skin biopsy analysis.
  - Physician's Global Assessment (PGA).
  - Psoriasis Area and Severity Index (PASI).
- Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.

#### **Ulcerative Colitis Study (NCT01453491)**

- Study Design: A randomized, double-blind, multi-dose study.[5]
- Participants: Patients with mild to moderately active ulcerative colitis.[5]
- Intervention: Oral SRT2104 (50 mg or 500 mg) daily for 8 weeks.[5]
- Key Efficacy Assessments:
  - Clinical remission (Mayo score ≤2, with no subscore >1).[5]
  - Endoscopic assessment.[5]
  - Simple Clinical Colitis Activity Index and fecal calprotectin levels.
- Pharmacokinetic and Safety Assessments: Plasma and colonic tissue drug exposure, and monitoring of adverse events.[5]

#### Type 2 Diabetes Mellitus Study (NCT01031108)

- Study Design: A randomized, double-blind, placebo-controlled, crossover study.[10]
- Participants: Patients with type 2 diabetes mellitus.[6]



- Intervention: Oral SRT2104 (2.0 g/day ) or matched placebo for 28 days, followed by a crossover to the other treatment after a washout period.[10]
- Key Efficacy Assessments:
  - Glycemic control (fasting plasma glucose, insulin, HbA1c, fructosamine).[6][9]
  - Lipid profile (total cholesterol, LDL, HDL, triglycerides).[11]
  - Vascular function (forearm blood flow).[6]
- Safety and Tolerability Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.[10][11]

## **Summary and Future Directions**

SRT2104, as a SIRT1 activator, has shown some biological activity in clinical trials, particularly in psoriasis and in modulating lipid profiles. However, its overall efficacy in the indications studied to date appears to be modest and generally inferior to the current standard-of-care treatments. In ulcerative colitis and type 2 diabetes, the compound did not demonstrate clinically meaningful benefits.

The mixed results and, in some cases, lack of efficacy, highlight the challenges in translating the broad biological roles of sirtuins into targeted therapeutic benefits.[12] While the safety profile of SRT2104 was generally acceptable in these short-term studies, its pharmacokinetic variability and modest clinical activity have likely contributed to the apparent halt in its clinical development.[4][12]

Future research in the field of sirtuin activation may require the development of more potent and specific activators, better patient selection strategies, or combination therapies to unlock the full therapeutic potential of this pathway. For drug development professionals, the story of SRT2104 serves as a valuable case study in the complexities of targeting fundamental cellular processes for therapeutic intervention.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. genemedics.com [genemedics.com]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Colonic Exposure, Safety, and Clinical Activity of SRT2104, a Novel Oral SIRT1
   Activator, in Patients with Mild to Moderate Ulcerative Colitis PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiometabolic effects of a novel SIRT1 activator, SRT2104, in people with type 2 diabetes mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Cardiovascular effects of a novel SIRT1 activator, SRT2104, in otherwise healthy cigarette smokers PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Human Sirtuin Regulators: The "Success" Stories [frontiersin.org]
- To cite this document: BenchChem. [SRT2104: A Sirtuin Activator Benchmarked Against Standard-of-Care Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610998#benchmarking-srt3109-against-standard-of-care-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com